molecular formula C11H12N2O2 B12051767 1-(2-Aminophenyl)piperidine-2,6-dione

1-(2-Aminophenyl)piperidine-2,6-dione

Cat. No.: B12051767
M. Wt: 204.22 g/mol
InChI Key: HEDZIWYAFMLYCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Aminophenyl)piperidine-2,6-dione is a compound that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is known for its unique structure, which includes a piperidine-2,6-dione core and an aminophenyl group. It is often used as a building block in the synthesis of various pharmaceuticals and has shown potential in targeted protein degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Aminophenyl)piperidine-2,6-dione typically involves the reaction of acetates and acrylamides using potassium tert-butoxide as a promoter. This process includes Michael addition and intramolecular nucleophilic substitution . The reaction conditions are generally mild, and the process can be performed under solvent-free conditions, making it an efficient and environmentally friendly method.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using the same synthetic routes. The process is robust and can be performed on a kilo-scale, providing high yields of the desired product .

Chemical Reactions Analysis

Types of Reactions

1-(2-Aminophenyl)piperidine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the piperidine-2,6-dione core.

    Substitution: The aminophenyl group can undergo substitution reactions to introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve standard laboratory techniques.

Major Products Formed

The major products formed from these reactions include various substituted piperidine-2,6-dione derivatives, which can be further utilized in pharmaceutical synthesis .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(2-Aminophenyl)piperidine-2,6-dione involves its role as a Cereblon ligand. This compound binds to the Cereblon protein, which is part of the E3 ubiquitin ligase complex. By binding to Cereblon, it facilitates the targeted degradation of specific proteins, making it a valuable tool in the development of PROTACs .

Comparison with Similar Compounds

1-(2-Aminophenyl)piperidine-2,6-dione can be compared to other similar compounds, such as:

These compounds highlight the versatility and importance of the piperidine-2,6-dione core in pharmaceutical research and development.

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

1-(2-aminophenyl)piperidine-2,6-dione

InChI

InChI=1S/C11H12N2O2/c12-8-4-1-2-5-9(8)13-10(14)6-3-7-11(13)15/h1-2,4-5H,3,6-7,12H2

InChI Key

HEDZIWYAFMLYCA-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C(=O)C1)C2=CC=CC=C2N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.